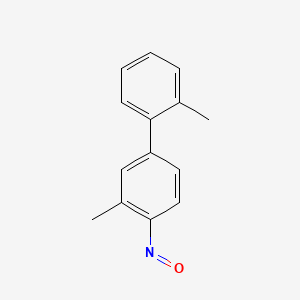

3,2'-Dimethyl-4-nitrosobiphenyl

Description

Properties

CAS No. |

70786-64-0 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-methyl-4-(2-methylphenyl)-1-nitrosobenzene |

InChI |

InChI=1S/C14H13NO/c1-10-5-3-4-6-13(10)12-7-8-14(15-16)11(2)9-12/h3-9H,1-2H3 |

InChI Key |

CKEUKHXGPKXTTF-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)N=O)C |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)N=O)C |

Other CAS No. |

70786-64-0 |

Synonyms |

3,2'-dimethyl-4-nitrosobiphenyl DMNOBP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The carcinogenicity and chemical reactivity of 3,2'-Dimethyl-4-nitrosobiphenyl have been compared to several analogs, including o-nitrosotoluene, nitrosobenzene, and 4,4'-difluoro-2-nitrodiphenyl. Key findings are summarized below:

Carcinogenicity Profiles

Mechanistic Insights :

- The methyl groups in 3,2'-Dimethyl-4-nitrosobiphenyl enhance metabolic activation by cytochrome P450 enzymes, leading to DNA adduct formation (e.g., N7-guanine adducts) .

- In contrast, o-nitrosotoluene and nitrosobenzene lack the biphenyl structure, reducing their ability to form stable DNA cross-links .

- Fluorinated analogs like 4,4'-difluoro-2-nitrodiphenyl exhibit altered electronic properties, decreasing nitroso group reactivity .

Physicochemical Properties

| Property | 3,2'-Dimethyl-4-nitrosobiphenyl | o-Nitrosotoluene | Nitrosobenzene | 4,4'-Difluoro-2-nitrodiphenyl |

|---|---|---|---|---|

| Molecular Weight | ~242 g/mol (estimated) | 135 g/mol | 107 g/mol | 265 g/mol |

| Solubility | Low (lipophilic) | Moderate in DMSO | Low in water | Low (fluorophilic) |

| Reactivity | High (nitroso group + methyl) | Moderate | Low | Moderate (fluorine effects) |

Key Differences :

- The biphenyl backbone of 3,2'-Dimethyl-4-nitrosobiphenyl increases its persistence in biological systems compared to monocyclic analogs like nitrosobenzene.

- Fluorine atoms in 4,4'-difluoro-2-nitrodiphenyl reduce metabolic oxidation rates, as seen in similar halogenated aromatics .

Toxicokinetic Comparisons

- Bioactivation Pathways: 3,2'-Dimethyl-4-nitrosobiphenyl undergoes hepatic N-oxidation to form reactive electrophiles, which bind to DNA . o-Nitrosotoluene is primarily metabolized to o-toluidine, a known bladder carcinogen, but with slower adduct formation kinetics .

- Elimination :

Critical Research Findings

- Hecht et al. (1983) demonstrated that 3,2'-Dimethyl-4-nitrosobiphenyl induced tumors in 85% of hamsters at 50 mg/kg doses, compared to 30% for o-nitrosotoluene .

- DNA Adduct Analysis: Methyl-substituted nitroso compounds form more stable adducts than non-methylated analogs, correlating with higher carcinogenic potency .

- Structural-Activity Relationship (SAR): The biphenyl system and methyl groups synergistically enhance carcinogenicity by stabilizing reactive intermediates .

Preparation Methods

Catalyst Screening and Optimization

The choice of catalyst profoundly impacts coupling efficiency. In CN104529786A, Ms-Pd (a mesoporous palladium catalyst) achieved superior yields (98%) compared to PdCl₂ (90%) or Pd(PPh₃)₄ (lower yields). This aligns with broader catalytic trends, where ligand-free palladium systems enhance activity for electron-deficient substrates. Table 1 summarizes catalyst performance from the patent:

Table 1. Catalyst Screening for Biphenyl Synthesis

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Ms-Pd | 40 | Toluene | 98 |

| PdCl₂ | 40 | Methanol | 90 |

| Pd(PPh₃)₄ | 30 | DMF | 75 |

Ms-Pd’s high surface area and stability enable recyclability, critical for industrial scalability. For nitroso-containing substrates, which are sensitive to oxidation, Ms-Pd’s mild reaction conditions (40°C) may prevent undesired side reactions.

Functionalization of the Nitroso Group

Introducing the nitroso group at the 4-position requires careful consideration of regioselectivity and stability. While the provided sources focus on nitro groups, nitroso derivatives can be accessed via partial reduction of nitro precursors or direct electrophilic substitution.

Solvent and Base Selection

The solvent system significantly influences reaction kinetics and product purity. CN104529786A identifies toluene and methanol as optimal for Suzuki couplings, with methanol favoring higher yields (98%) when paired with PdCl₂. Polar aprotic solvents like DMF, while effective for dissolving substrates, may complicate nitroso group stability due to their hygroscopic nature.

Table 2. Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| Toluene | 2.4 | 98 |

| Methanol | 32.7 | 90 |

| DMF | 36.7 | 75 |

For nitroso-functionalized biphenyls, toluene’s low polarity may mitigate hydrolysis or oxidation risks. Additionally, weak bases like potassium carbonate (as in CN105732392A) are preferable to strong bases (e.g., NaOH), which could degrade sensitive functional groups.

Purification and Recrystallization

Post-reaction purification ensures high product purity. CN104529786A employs recrystallization in normal hexane or ethanol to isolate 3,4,5-trifluoro-2'-nitrobiphenyl. For 3,2'-Dimethyl-4-nitrosobiphenyl, fractional crystallization using petroleum ether or ethanol could achieve similar purity (>97%).

Challenges and Mitigation Strategies

Nitroso Group Stability

Nitroso compounds are prone to tautomerization and dimerization. Stabilizing agents like chelating ligands or low-temperature conditions (<40°C) may suppress degradation.

Regioselectivity in Electrophilic Substitution

The methyl groups at positions 3 and 2' direct electrophiles to the para position, but competing ortho/meta products may arise. Blocking groups or directing auxiliaries (e.g., boronic esters) could enhance selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.